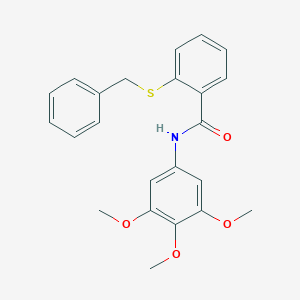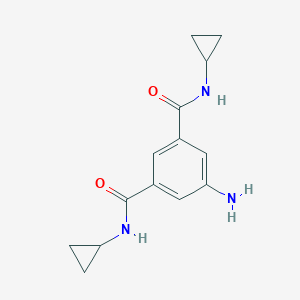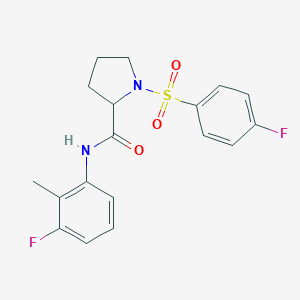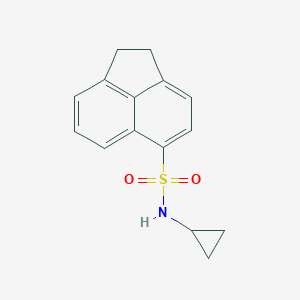
2-(benzylsulfanyl)-N-(3,4,5-trimethoxyphenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(benzylsulfanyl)-N-(3,4,5-trimethoxyphenyl)benzamide is an organic compound with a complex structure that includes both aromatic and thioether functionalities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylsulfanyl)-N-(3,4,5-trimethoxyphenyl)benzamide typically involves the reaction of 3,4,5-trimethoxyaniline with benzylthiol in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and employing industrial purification techniques such as recrystallization or distillation.
Análisis De Reacciones Químicas
Types of Reactions
2-(benzylsulfanyl)-N-(3,4,5-trimethoxyphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Tin(II) chloride, iron powder
Substitution: Nitric acid, bromine
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Nitro derivatives, halogenated compounds
Aplicaciones Científicas De Investigación
2-(benzylsulfanyl)-N-(3,4,5-trimethoxyphenyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mecanismo De Acción
The mechanism of action of 2-(benzylsulfanyl)-N-(3,4,5-trimethoxyphenyl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary but often include interactions with cellular signaling pathways and metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
- 3,4,5-Trimethoxy-N-(phenylmethoxy)benzamide
- 3-methoxy-N-(3,4,5-trimethoxyphenyl)benzamide
Uniqueness
2-(benzylsulfanyl)-N-(3,4,5-trimethoxyphenyl)benzamide is unique due to the presence of both trimethoxyphenyl and benzylthio groups, which confer distinct chemical and biological properties. This combination of functionalities is not commonly found in other similar compounds, making it a valuable molecule for research and development.
Propiedades
Fórmula molecular |
C23H23NO4S |
|---|---|
Peso molecular |
409.5g/mol |
Nombre IUPAC |
2-benzylsulfanyl-N-(3,4,5-trimethoxyphenyl)benzamide |
InChI |
InChI=1S/C23H23NO4S/c1-26-19-13-17(14-20(27-2)22(19)28-3)24-23(25)18-11-7-8-12-21(18)29-15-16-9-5-4-6-10-16/h4-14H,15H2,1-3H3,(H,24,25) |
Clave InChI |
JPOHPYLPDKPHOF-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)C2=CC=CC=C2SCC3=CC=CC=C3 |
SMILES canónico |
COC1=CC(=CC(=C1OC)OC)NC(=O)C2=CC=CC=C2SCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Methyl-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-6-ium-14-one](/img/structure/B499911.png)
![19-[2-(4-Chlorophenyl)-2-oxoethyl]strychnidin-19-ium-10-one](/img/structure/B499912.png)
![N-[4-(4-oxo-3-phenyl-1,2,3,4-tetrahydropyrimido[4,5-b]quinolin-2-yl)phenyl]acetamide](/img/structure/B499913.png)

![1'-(4-TERT-BUTYLBENZENESULFONYL)-[1,4'-BIPIPERIDINE]-4'-CARBOXAMIDE](/img/structure/B499917.png)
![N-[2-(2-phenylacetyl)phenyl]furan-2-carboxamide](/img/structure/B499918.png)

![1'-{[4-(Acetylamino)phenyl]sulfonyl}-1,4'-bipiperidine-4'-carboxamide](/img/structure/B499920.png)
![2-(Isopentyloxy)-5-{[(3-methoxypropyl)amino]sulfonyl}benzamide](/img/structure/B499922.png)
![N-[2-(2-benzylphenoxy)ethyl]-3-phenylprop-2-ynamide](/img/structure/B499923.png)


![N-[4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]biphenyl-2-carboxamide](/img/structure/B499930.png)
![2-[4-(2-Chloro-4,5-difluorobenzoyl)piperazin-1-yl]pyrimidine](/img/structure/B499933.png)
